4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

Catalog No.
S845482
CAS No.
1261776-23-1
M.F
C7H4ClF2NO3
M. Wt
223.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

CAS Number

1261776-23-1

Product Name

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

IUPAC Name

4-chloro-2-(difluoromethoxy)-1-nitrobenzene

Molecular Formula

C7H4ClF2NO3

Molecular Weight

223.56 g/mol

InChI

InChI=1S/C7H4ClF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H

InChI Key

FVGQBSQDQICCHZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OC(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)[N+](=O)[O-]

Agrochemical Research

Scientific Field: Agrochemistry Summary: In agrochemistry, this compound is explored for its potential as an intermediate in the synthesis of agrochemical products. Its derivatives, particularly trifluoromethylpyridines (TFMP), have been widely used in crop protection. Methods: The compound is synthesized and then incorporated into various agrochemical formulations. Researchers use techniques like vapor-phase reactions to integrate the TFMP derivatives. Results: TFMP derivatives have shown effectiveness in protecting crops from pests, with over 20 new TFMP-containing agrochemicals acquiring ISO common names .

Pharmaceutical Development

Scientific Field: Pharmaceutical Chemistry Summary: The compound’s derivatives are utilized in the development of pharmaceuticals due to their unique physicochemical properties imparted by the fluorine atom. Methods: Synthesis of TFMP derivatives followed by incorporation into pharmaceutical compounds. Clinical trials are conducted to assess efficacy. Results: Several pharmaceutical products containing TFMP moieties have been approved, indicating the compound’s significant role in drug development .

Herbicide Mechanism Studies

Scientific Field: Plant Physiology and Biochemistry Summary: The compound is used to study the mechanism of herbicidal action, particularly the inhibition of Photosystem II (PS II) in plants. Methods: Application of the compound to plant models to observe the inhibition effects on PS II. Analytical methods like chromatography are used to study the interaction. Results: The studies provide insights into the selectivity and potency of herbicides, contributing to the development of more effective herbicidal agents.

Material Science

Veterinary Medicine

Scientific Field: Veterinary Pharmacology Summary: Similar to its use in human pharmaceuticals, the compound’s derivatives are also explored for veterinary medicine applications. Methods: Derivatives are synthesized and tested on animal models to evaluate their therapeutic potential. Results: Two veterinary products containing TFMP derivatives have been granted market approval, showcasing the compound’s versatility .

Functional Materials

Scientific Field: Functional Material Development Summary: The compound is a candidate for the development of functional materials due to its unique properties conferred by the fluorine content. Methods: Researchers synthesize the compound and test its integration into various material matrices. Results: The compound’s properties have led to advances in the fields of agrochemical, pharmaceutical, and functional materials .

Analytical Chemistry

Scientific Field: Analytical Chemistry Summary: This compound is used as a reference material in analytical chemistry to develop and validate analytical methods for detecting similar structures in various samples. Methods: It is often used in standardization processes and calibration of analytical instruments like HPLC and GC-MS. Results: The use of this compound has led to the development of robust analytical methods with high precision and accuracy for the detection of related compounds .

Environmental Science

Scientific Field: Environmental Science Summary: Researchers study the environmental fate of this compound, including its degradation products and their impact on ecosystems. Methods: Environmental sampling followed by laboratory analysis using chromatography and mass spectrometry to identify degradation pathways. Results: Findings contribute to understanding the environmental impact of similar compounds and aid in the development of safer agrochemicals .

Organic Synthesis

Catalysis Research

Scientific Field: Catalysis Summary: The compound is investigated for its role as a ligand in catalytic systems, particularly in asymmetric synthesis. Methods: It is incorporated into catalysts to study the effects on reaction rates, selectivity, and yields. Results: The research has led to the development of more efficient and selective catalytic processes in organic chemistry .

Nanotechnology

Chemical Education

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a chloro group, a nitro group, and a difluoromethoxy group attached to a benzene ring. Its molecular formula is C7H3ClF2NO3C_7H_3ClF_2NO_3 with a molecular weight of approximately 189.12 g/mol. The compound appears as pale yellow crystals and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups.

There is no known mechanism of action associated with 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene in scientific literature.

Due to the absence of specific information, it is advisable to handle 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene with caution, assuming it might share properties common to aromatic nitro compounds. These can include:

  • Irritating or corrosive to skin and eyes [].
  • Potential respiratory tract irritant upon inhalation [].
  • May be flammable or explosive [].
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's properties and reactivity.
  • Electrophilic Aromatic Substitution: The presence of the nitro group makes the compound more susceptible to electrophilic attack, facilitating further functionalization.

Research indicates that compounds similar to 4-chloro-2-(difluoromethoxy)-1-nitrobenzene exhibit biological activities such as:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Potential Anticancer Activity: Compounds in this class are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Several methods exist for synthesizing 4-chloro-2-(difluoromethoxy)-1-nitrobenzene:

  • Nitration of 4-Chloroanisole: This method involves the nitration of 4-chloroanisole using a mixture of sulfuric and nitric acids at controlled temperatures, yielding the nitro derivative.
  • Fluorination Reactions: Selective fluorination can be performed on precursors such as trichloromethoxybenzene using hydrogen fluoride, followed by subsequent nitration steps .
  • Water-phase Synthesis: A more environmentally friendly approach involves reacting nitrophenol with methyl chlorofluoride in an alkaline medium using phase-transfer catalysts .

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity against pests.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 4-chloro-2-(difluoromethoxy)-1-nitrobenzene with biological systems reveal:

  • Binding Affinity: Investigations into its binding affinity with specific receptors indicate potential therapeutic targets.
  • Metabolic Pathways: Research into how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 4-chloro-2-(difluoromethoxy)-1-nitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Difluoromethoxy-anilineContains an amino group instead of a nitro groupMore basic due to amino functionality
4-Bromo-2-(difluoromethoxy)-1-nitrobenzeneBromine instead of chlorineDifferent reactivity patterns due to bromine
4-Fluoro-2-(difluoromethoxy)-1-nitrobenzeneFluorine instead of chlorineEnhanced lipophilicity compared to chlorinated analogs
2-Chloro-4-nitrophenolLacks difluoromethoxy groupLess complex structure with different reactivity

The unique combination of functional groups in 4-chloro-2-(difluoromethoxy)-1-nitrobenzene contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

XLogP3

3.4

Dates

Modify: 2023-08-16

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